molecular formula C15H21N3O5S2 B12368770 Fasudil mesilate CAS No. 1001206-62-7

Fasudil mesilate

Cat. No.: B12368770
CAS No.: 1001206-62-7
M. Wt: 387.5 g/mol
InChI Key: MVCDPGYHRHUECK-UHFFFAOYSA-N
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Description

Fasudil mesilate is a potent Rho-kinase inhibitor and vasodilator. It has been widely used for the treatment of cerebral vasospasm, which often occurs due to subarachnoid hemorrhage. Additionally, it has shown efficacy in improving cognitive decline in stroke patients and treating pulmonary hypertension . This compound has been approved for use in Japan and China since 1995 .

Preparation Methods

Synthetic Routes and Reaction Conditions: Fasudil mesilate can be synthesized through a multi-step process. The synthesis typically involves the reaction of isoquinoline with 1,4-diazepane-1-sulfonyl chloride under basic conditions to form the desired product . The reaction conditions often include the use of solvents such as dichloromethane and bases like triethylamine to facilitate the reaction.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization and chromatography to obtain the final product in its mesilate salt form .

Chemical Reactions Analysis

Types of Reactions: Fasudil mesilate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidants such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms of fasudil, and substituted isoquinoline derivatives .

Mechanism of Action

Comparison with Similar Compounds

Uniqueness of Fasudil Mesilate: this compound is unique due to its potent inhibition of Rho-kinase and its established clinical use in Japan and China. Its ability to improve cognitive function and treat pulmonary hypertension sets it apart from other similar compounds .

Properties

CAS No.

1001206-62-7

Molecular Formula

C15H21N3O5S2

Molecular Weight

387.5 g/mol

IUPAC Name

5-(1,4-diazepan-1-ylsulfonyl)isoquinoline;methanesulfonic acid

InChI

InChI=1S/C14H17N3O2S.CH4O3S/c18-20(19,17-9-2-6-15-8-10-17)14-4-1-3-12-11-16-7-5-13(12)14;1-5(2,3)4/h1,3-5,7,11,15H,2,6,8-10H2;1H3,(H,2,3,4)

InChI Key

MVCDPGYHRHUECK-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)O.C1CNCCN(C1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3

Origin of Product

United States

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